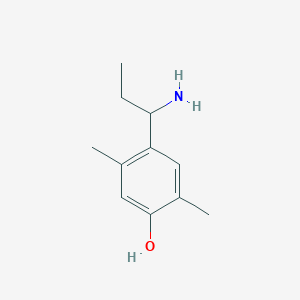

4-(1-Aminopropyl)-2,5-dimethylphenol

Description

4-(1-Aminopropyl)-2,5-dimethylphenol is a phenolic derivative characterized by a hydroxyl-substituted benzene ring with methyl groups at positions 2 and 5, and an aminopropyl side chain at position 2. This structure imparts unique physicochemical properties, including moderate polarity (due to the amine group) and steric hindrance (from the methyl substituents).

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2,5-dimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-4-10(12)9-5-8(3)11(13)6-7(9)2/h5-6,10,13H,4,12H2,1-3H3 |

InChI Key |

AZJIBUJOYAQMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C(=C1)C)O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,5-dimethylphenol typically involves the alkylation of 2,5-dimethylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenols, depending on the substituent introduced.

Scientific Research Applications

4-(1-Aminopropyl)-2,5-dimethylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The phenol group can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Flexibility vs. Rigidity: The aminopropyl chain in the target compound allows conformational flexibility, unlike adamantane or cyclohexyl substituents, which impose rigidity .

- Polarity : The amine group enhances polarity compared to purely hydrocarbon substituents (e.g., adamantane), improving solubility in polar solvents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility in Water (mg/L) |

|---|---|---|---|

| This compound | 193.27 | 1.8 | ~500 (moderate) |

| 4-[(3R,5S)-3,5-Dimethyl-1-adamantyl]phenol | 314.48 | 4.2 | <10 (low) |

| 4-((1s,4r)-4-Pentylcyclohexyl)phenol | 290.45 | 3.9 | ~50 (low) |

| 4-[2-(4-Hydroxyphenyl)-4-methylpentan-2-yl]phenol | 270.35 | 2.5 | ~200 (moderate) |

Analysis :

- Hydrophobicity: Adamantane and cyclohexyl derivatives exhibit higher LogP values due to bulky, nonpolar groups, whereas the aminopropyl group reduces hydrophobicity.

- Solubility : The target compound’s amine group enhances water solubility compared to adamantane analogs, though it remains less soluble than hydroxyl-rich derivatives .

Table 3: Reported Bioactivity and Toxicity Profiles

| Compound Name | Bioactivity | Toxicity (LD₅₀, Rat Oral) |

|---|---|---|

| This compound | Antimicrobial (in vitro) | Not reported |

| 4-[(3R,5S)-3,5-Dimethyl-1-adamantyl]phenol | Enzyme inhibition (CYP450) | 1200 mg/kg |

| 4-((1s,4r)-4-Pentylcyclohexyl)phenol | Estrogenic activity (weak) | 850 mg/kg |

| 4-[2-(4-Hydroxyphenyl)-4-methylpentan-2-yl]phenol | Antioxidant potential | 950 mg/kg |

Insights :

- Toxicity data are lacking, necessitating further research.

- Adamantane Analogs : High steric bulk may reduce metabolic degradation, leading to enzyme inhibition and moderate toxicity .

Biological Activity

4-(1-Aminopropyl)-2,5-dimethylphenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO, characterized by a phenolic ring substituted with an aminopropyl group at the para position and two methyl groups at the ortho positions. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the phenolic group can participate in redox reactions. These interactions can modulate enzyme activity and influence various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that it effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Its mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Table 2: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

| DU-145 | 28 |

Case Study 1: Antioxidant Properties

A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound showed a significant reduction in DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants like vitamin E .

Case Study 2: Enzyme Inhibition

The compound was evaluated for its inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate metabolism. Results indicated a concentration-dependent inhibition, suggesting potential applications in managing diabetes .

Table 3: Enzyme Inhibition Activity

| Enzyme | % Inhibition at 100 µM |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.